
Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethylphenylamino group attached to the propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethylphenylamine. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the manufacture of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism by which propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-phenyl-, ethyl ester: Similar in structure but lacks the ethylphenylamino group.
Propanoic acid, 3-ethoxy-, ethyl ester: Contains an ethoxy group instead of the ethylphenylamino group.
Uniqueness
Propanoic acid, 3-(ethylphenylamino)-3-oxo-, ethyl ester is unique due to the presence of the ethylphenylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
59050-16-7 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 3-(N-ethylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(11-8-6-5-7-9-11)12(15)10-13(16)17-4-2/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
VJMPJABXMHLWNL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




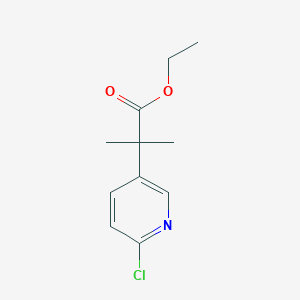

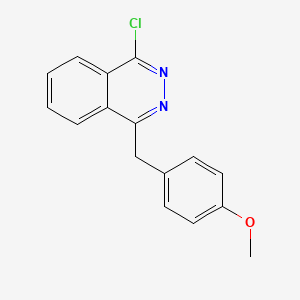
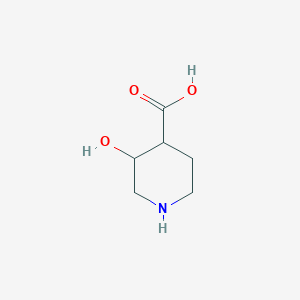
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanyltryptophanate](/img/structure/B13994348.png)
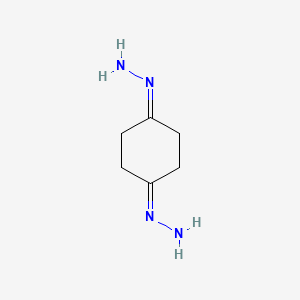
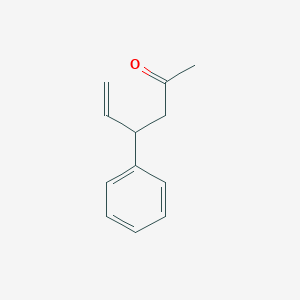
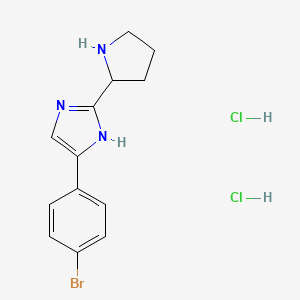
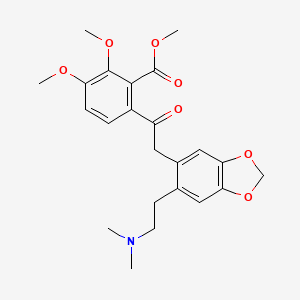
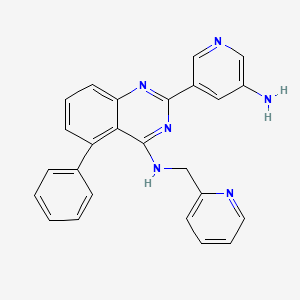
![3,5-Dimethyl-4-[(4-nitrophenyl)diazenyl]pyrazole-1-carbothioamide](/img/structure/B13994375.png)
![3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B13994380.png)
